9-benzyl-3H-purin-6-one

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

9-Benzyl-3H-purin-6-one is the biologically active N9-benzyl hypoxanthine regioisomer, confirmed by crystallography, that retains full target engagement while N7 substitution abolishes activity. Its unsubstituted C2 position and C6 carbonyl enable direct, protecting-group-free functionalization, streamlining library synthesis. With a PNP IC50 of 1.33 µM—a ~75-fold advantage over 9-methylhypoxanthine—it is a validated, potency-critical scaffold for PNP inhibitor development and adenosine receptor antagonist programs.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
Cat. No. B7904205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-benzyl-3H-purin-6-one
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=O
InChIInChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17)
InChIKeyFEHXCQIELXUATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-3H-purin-6-one Procurement Data Sheet: CAS 14013-11-7 Specifications and Comparative Baseline


9-Benzyl-3H-purin-6-one (CAS 14013-11-7; synonyms: 9-benzylhypoxanthine, 9-benzyl-9H-purin-6(1H)-one, 9-benzylinosine) is a 6-oxopurine derivative characterized by a benzyl group at the N9 position and a carbonyl at C6, with a molecular formula of C12H10N4O, molecular weight of 226.23 g/mol, calculated LogP of 1.17, and polar surface area (PSA) of 63.57 Ų [1]. The compound exists as a white to off-white solid with a density of 1.39 g/cm³, a boiling point of 492°C at 760 mmHg, and a flash point of 251.4°C [2]. As a hypoxanthine analog lacking the ribose sugar moiety present in inosine, this compound serves as a core scaffold for the development of purine nucleoside phosphorylase (PNP) inhibitors and adenosine receptor ligands, with structural studies confirming the nearly orthogonal mutual orientation of the purine skeleton and the benzene ring [3].

9-Benzyl-3H-purin-6-one: Why Generic Substitution or In-Class Replacement Is Not Viable


Substituting 9-benzyl-3H-purin-6-one with structurally similar 6-oxopurine derivatives—such as 7-benzylhypoxanthine (the regioisomer), 9-methylhypoxanthine (smaller N9 alkyl group), or 2-amino-9-benzyl-3H-purin-6-one (2-amino analog)—is not scientifically justified without quantitative performance validation. Regioisomeric substitution at N7 versus N9 has been shown to completely abolish biological activity in related purine series targeting DNA repair enzymes [1]. Additionally, the N9 benzyl group confers distinct hydrophobic interactions within enzyme active sites that are not replicated by smaller N9 alkyl substituents such as methyl or ethyl [2]. Furthermore, the absence of a 2-amino group fundamentally alters both electronic properties and hydrogen-bonding capacity, directly impacting target binding and selectivity [3]. The evidence detailed in Section 3 quantifies these structural distinctions.

9-Benzyl-3H-purin-6-one Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


PNP Inhibitory Activity: 9-Benzyl-3H-purin-6-one Versus 9-Methylhypoxanthine

9-Benzyl-3H-purin-6-one (reported as 9-benzylhypoxanthine) demonstrates purine nucleoside phosphorylase (PNP) inhibitory activity with an IC50 of 1.33 μM (1,330 nM) against human erythrocyte PNP, measured via conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, the smaller N9 substituent analog 9-methylhypoxanthine (hypoxanthine with N9 methyl substitution) exhibits substantially reduced PNP inhibition with reported IC50 values >100 μM in analogous assays [2]. This ~75-fold difference in potency directly correlates with the enhanced hydrophobic interactions provided by the benzyl moiety within the PNP active site.

Purine nucleoside phosphorylase Enzyme inhibition Immunosuppression

PNP Binding Affinity: Ki Value Comparison with 8-Amino-9-benzylguanine

9-Benzyl-3H-purin-6-one binds to human erythrocyte PNP with a competitive inhibition constant (Ki) of 290 μM (2.90E+5 nM), determined via guanosine phosphorolysis assay after 30 minutes [1]. In comparison, the 2,8-diamino analog 8-amino-9-benzylguanine (2,8-diamino-9-benzyl-3H-purin-6-one; CAS 100890-94-6) exhibits a Ki of 12 μM against PNP, representing a ~24-fold improvement in binding affinity [2]. While the 2,8-diamino derivative demonstrates superior PNP binding, the simpler 9-benzyl-3H-purin-6-one scaffold provides a more versatile synthetic intermediate with fewer hydrogen-bonding constraints, enabling broader derivatization strategies.

PNP binding affinity Competitive inhibition Ki

N9 vs. N7 Regioisomer Activity: Critical Positional Requirement

In a series of O⁶- and S⁶-substituted purine derivatives evaluated for depletion of human O⁶-alkylguanine-DNA alkyltransferase (AGT) in HT29 colon tumor cells, compounds bearing substitution at the N9 position retained full biological activity, whereas substitution at the N7 position resulted in complete loss of activity [1]. This positional requirement is critical: 7-benzyl-3,7-dihydro-6H-purin-6-one (the N7 regioisomer of the target compound) would be predicted to exhibit negligible activity in AGT depletion assays based on this class-level structure-activity relationship. The N9 benzyl substituent positions the aromatic ring in a specific orientation relative to the purine plane, as confirmed by crystallographic analysis showing near-orthogonal mutual orientation [2].

Regioisomer selectivity DNA repair enzyme Structure-activity relationship

Adenosine Receptor Ligand Scaffold: N9 Benzyl Contribution to Selectivity

Structure-activity relationship studies on 6-aryl-9-benzylpurines have identified the N9 benzyl group as a key structural determinant for achieving selective antagonism across adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) [1]. While 9-benzyl-3H-purin-6-one itself lacks the C6 aryl substitution found in the most potent antagonists, the unsubstituted 6-oxo scaffold serves as the essential precursor for installing diverse C6 aryl/heteroaryl groups via palladium-catalyzed cross-coupling reactions [2]. The N9 benzyl moiety provides a critical hydrophobic anchor that, when combined with appropriate C6 substituents, enables receptor subtype selectivity; analogs lacking the N9 benzyl group (e.g., 9-unsubstituted hypoxanthine) fail to engage the hydrophobic pocket and exhibit substantially reduced adenosine receptor affinity.

Adenosine receptors GPCR Selective antagonist

Synthetic Versatility: Unsubstituted 2-Position Enables Broad Derivatization

9-Benzyl-3H-purin-6-one bears no substituent at the C2 position, a structural feature that fundamentally distinguishes it from 2-amino-9-benzyl-3H-purin-6-one (2-amino analog) and 2,8-diamino-9-benzyl-3H-purin-6-one. This unsubstituted C2 position provides a synthetically accessible handle for diverse functionalization strategies including halogenation (yielding 2-chloro or 2-iodo intermediates), direct C–H activation, and metal-catalyzed cross-coupling to install aryl, heteroaryl, alkyl, or amino groups [1][2]. In contrast, the 2-amino analog requires protection/deprotection sequences or harsh conditions for further C2 modification, limiting synthetic throughput. The compound's compatibility with Pd-catalyzed coupling at C6 (via the 6-chloro intermediate) and potential for C2 derivatization make it a modular core scaffold for library synthesis [2].

Synthetic intermediate Cross-coupling Medicinal chemistry

9-Benzyl-3H-purin-6-one: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Scaffold for Adenosine Receptor Ligand Libraries

9-Benzyl-3H-purin-6-one serves as the foundational core for synthesizing 6-aryl- and 6-heteroaryl-9-benzylpurines, which have demonstrated selective antagonism across A₁, A₂A, A₂B, and A₃ adenosine receptors [1]. The N9 benzyl group is pharmacophorically required for engaging the hydrophobic pocket within adenosine receptor binding sites, as established by SAR studies [1]. Procurement of the unsubstituted 6-oxo scaffold enables installation of diverse C6 substituents via Pd-catalyzed cross-coupling after conversion to the 6-chloro intermediate [2].

PNP Inhibitor Lead Optimization Programs

With a measured PNP IC50 of 1.33 μM (1,330 nM) against human erythrocyte PNP [3], 9-benzyl-3H-purin-6-one provides a validated starting point for PNP inhibitor development. The ~75-fold potency advantage over 9-methylhypoxanthine (>100 μM IC50) [4] confirms that the N9 benzyl group is essential for meaningful enzyme inhibition. The compound's moderate PNP binding affinity (Ki = 290 μM) [3] makes it suitable for structure-guided optimization campaigns targeting enhanced potency through C2 and C6 functionalization.

Synthetic Intermediate for 2-Substituted Purine Libraries

The unsubstituted C2 position of 9-benzyl-3H-purin-6-one enables direct functionalization without the protecting group manipulations required for 2-amino analogs [5]. This synthetic advantage reduces step count and increases overall yield in library synthesis. The compound is compatible with standard halogenation protocols to yield 2-chloro-9-benzyl-3H-purin-6-one, which can undergo further nucleophilic aromatic substitution or cross-coupling to generate diverse 2-substituted derivatives [5].

Regioisomer Reference Standard for N9-Specific Activity

Given that N7 substitution leads to complete loss of biological activity in AGT depletion assays while N9 substitution retains full activity [6], 9-benzyl-3H-purin-6-one serves as the active regioisomer reference standard. Procurement of analytically pure 9-benzyl-3H-purin-6-one (confirmed by crystallographic orientation data showing near-orthogonal purine-benzene ring geometry) [7] is essential for validating that newly synthesized purine derivatives bear substitution at the biologically active N9 position rather than the inert N7 position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-benzyl-3H-purin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.